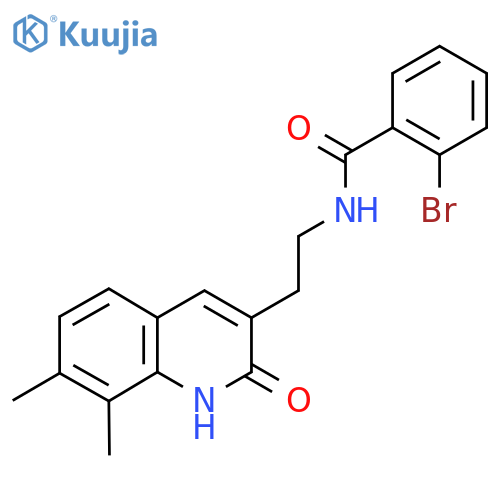Cas no 851407-99-3 (2-bromo-N-2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide)

851407-99-3 structure
商品名:2-bromo-N-2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide
2-bromo-N-2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide 化学的及び物理的性質
名前と識別子
-
- 2-bromo-N-2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide
- 851407-99-3
- F0611-0829
- AB00669741-01
- 2-bromo-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
- 2-bromo-N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide
- AKOS024587311
-
- インチ: 1S/C20H19BrN2O2/c1-12-7-8-14-11-15(19(24)23-18(14)13(12)2)9-10-22-20(25)16-5-3-4-6-17(16)21/h3-8,11H,9-10H2,1-2H3,(H,22,25)(H,23,24)
- InChIKey: GOZLKOBQBTVIIC-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC=CC=1C(NCCC1C(NC2C(C)=C(C)C=CC=2C=1)=O)=O
計算された属性
- せいみつぶんしりょう: 398.06299g/mol
- どういたいしつりょう: 398.06299g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 548
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.2Ų
- 疎水性パラメータ計算基準値(XlogP): 4
2-bromo-N-2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0611-0829-10μmol |
2-bromo-N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide |
851407-99-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0611-0829-3mg |
2-bromo-N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide |
851407-99-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0611-0829-40mg |
2-bromo-N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide |
851407-99-3 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
| Life Chemicals | F0611-0829-5μmol |
2-bromo-N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide |
851407-99-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0611-0829-10mg |
2-bromo-N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide |
851407-99-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0611-0829-50mg |
2-bromo-N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide |
851407-99-3 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
| Life Chemicals | F0611-0829-2mg |
2-bromo-N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide |
851407-99-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0611-0829-1mg |
2-bromo-N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide |
851407-99-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0611-0829-30mg |
2-bromo-N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide |
851407-99-3 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
| Life Chemicals | F0611-0829-100mg |
2-bromo-N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide |
851407-99-3 | 90%+ | 100mg |
$248.0 | 2023-05-17 |
2-bromo-N-2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide 関連文献
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
-
Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
851407-99-3 (2-bromo-N-2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide) 関連製品
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 157047-98-8(Benzomalvin C)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
